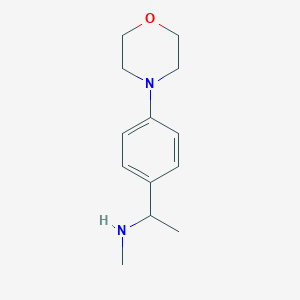

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Description

Properties

IUPAC Name |

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11(14-2)12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFHAOAYZBUAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCOCC2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

This method is widely used for synthesizing substituted ethanamines and involves the condensation of a ketone with a primary or secondary amine, followed by reduction.

- Starting Materials:

- 4-(Morpholin-4-yl)acetophenone (or similar ketone derivative)

- Methylamine or formaldehyde and methylamine for in situ generation of N-methylamine

- Procedure:

- The ketone is reacted with methylamine under mild acidic or neutral conditions to form an imine intermediate.

- The imine is then reduced using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C with hydrogen gas) to yield this compound.

- Reaction Conditions:

- Solvents: Methanol, ethanol, or tetrahydrofuran (THF)

- Temperature: Room temperature to 50°C

- Time: 4–24 hours depending on reagents and scale

- Advantages:

- High selectivity for secondary amine formation

- Mild reaction conditions preserve sensitive groups

- Notes:

- Control of pH is critical to avoid over-alkylation or side reactions.

- Purification typically involves extraction and recrystallization or chromatography.

Nucleophilic Aromatic Substitution (SNAr) Route

- Starting Materials:

- 4-fluoro- or 4-chlorophenylethylamine derivatives

- Morpholine

- Procedure:

- Morpholine acts as a nucleophile and displaces the halogen on the aromatic ring under heating in polar aprotic solvents such as dimethylformamide (DMF).

- Subsequent N-methylation of the ethanamine nitrogen can be achieved by reductive methylation or direct alkylation.

- Reaction Conditions:

- Temperature: 50–100°C

- Base: Cesium carbonate or potassium carbonate to facilitate substitution

- Advantages:

- Direct introduction of morpholine onto the aromatic ring

- Scalable for industrial synthesis

- Notes:

- Requires careful control of reaction time and temperature to minimize by-products.

Alkylation of Morpholine with Substituted Benzyl Halides

- Starting Materials:

- 4-(Bromomethyl)phenylethanamine or similar halogenated intermediates

- Morpholine

- Procedure:

- Morpholine is reacted with the benzyl halide under basic conditions to form the morpholin-4-ylphenyl moiety.

- The ethanamine nitrogen is then methylated using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction).

- Reaction Conditions:

- Solvent: Acetonitrile, DMF, or ethanol

- Base: Triethylamine or sodium hydride

- Temperature: Room temperature to reflux

- Advantages:

- Straightforward and high-yielding steps

- Notes:

- Requires protection of amine groups if necessary to prevent side reactions.

Research Findings and Data Table

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 4-(Morpholin-4-yl)acetophenone, methylamine, NaBH3CN, MeOH, RT-50°C | 75-85 | >98 | High selectivity, mild conditions | Sensitive to pH, longer reaction times |

| Nucleophilic Aromatic Substitution | 4-chlorophenylethylamine, morpholine, Cs2CO3, DMF, 80°C | 65-80 | 95-97 | Direct morpholine introduction, scalable | Requires high temp, possible side reactions |

| Alkylation of Morpholine | 4-(Bromomethyl)phenylethanamine, morpholine, base, MeI, EtOH | 70-90 | >98 | Straightforward, good yields | Needs amine protection, multiple steps |

Notes on Industrial and Laboratory Scale Preparation

-

- The SNAr method with cesium carbonate base in DMF is favored for large-scale due to ease of handling and scalability.

- Continuous monitoring of reaction parameters ensures high purity and yield.

- Post-reaction workup includes solvent extraction, washing, and crystallization to isolate the product.

-

- Reductive amination is preferred for its simplicity and availability of reagents.

- Purification by column chromatography or recrystallization is common.

Summary and Expert Recommendations

- The reductive amination approach offers a versatile and selective route for synthesizing this compound, especially when starting from ketone precursors.

- The nucleophilic aromatic substitution method provides a direct route to introduce the morpholine moiety on the aromatic ring but requires careful control of reaction conditions.

- Alkylation strategies are effective but may require protection/deprotection steps, increasing complexity.

- Choice of method depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens, nucleophiles

Major Products Formed:

Oxidation: Corresponding oxides

Reduction: Reduced amines

Substitution: Substituted derivatives

Scientific Research Applications

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is extensively used in scientific research due to its diverse applications, including:

Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

- Structural Differences :

- Pharmacological Activity: NBOMe derivatives are potent 5-HT2A receptor agonists with hallucinogenic effects. The morpholine group in the target compound may reduce serotonin receptor affinity but improve metabolic stability due to reduced oxidative deamination .

- Synthesis: NBOMe compounds are synthesized via reductive amination of 2C-X phenethylamines. The target compound likely involves alkylation of 4-morpholinophenyl precursors with methylamine derivatives (e.g., ) .

| Feature | N-Methyl-1-(4-Morpholin-4-ylphenyl)Ethanamine | 25I-NBOMe |

|---|---|---|

| Aromatic Substitution | 4-Morpholinyl | 4-Iodo-2,5-dimethoxy |

| Amine Substitution | N-Methyl | N-Benzyl (2-methoxybenzyl) |

| Receptor Target | Not well characterized | 5-HT2A agonist |

| Bioactivity | Potential antifungal/CNS modulator | Hallucinogenic |

PMMA (para-Methoxymethamphetamine)

- Structural Differences: PMMA (N-methyl-1-(4-methoxyphenyl)-2-aminopropane) has a methoxy group at the para position and a propane backbone, contrasting with the ethanamine chain and morpholine ring in the target compound .

- Pharmacological Activity: PMMA acts as a serotonin-norepinephrine-dopamine releasing agent with monoamine oxidase (MAO) inhibition. The morpholine group in the target compound may reduce MAO affinity but enhance blood-brain barrier penetration .

- Synthesis :

Morpholine-Containing Antifungal Agents

Triple Reuptake Inhibitors

- Example : N-Methyl-1-(1-phenylcyclohexyl)ethanamine ().

- Structural Differences :

- The cyclohexyl group in the reuptake inhibitor contrasts with the morpholinylphenyl group.

- Pharmacological Activity: The cyclohexyl group enhances CNS penetration and nonpolar interactions with monoamine transporters. The morpholine group in the target compound may alter selectivity for serotonin/norepinephrine/dopamine transporters .

Biological Activity

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, with the molecular formula C₁₃H₂₀N₂O and a molecular weight of approximately 220.32 g/mol, is a compound that has garnered interest due to its unique structural features, including a morpholine ring and an ethylamine moiety. Despite its potential, comprehensive data on its biological activity remains limited.

Chemical Structure and Properties

The compound features:

- Morpholine ring : A six-membered ring containing one nitrogen atom and five carbon atoms.

- Phenyl group : A benzene ring that enhances the compound's lipophilicity and potential receptor interactions.

- Ethanamine moiety : Contributing to its basicity and potential interactions with biological targets.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.32 g/mol |

| CAS Number | 920483-38-1 |

| Chemical Structure | Chemical Structure |

Biological Activity

As of now, scientific databases such as PubChem have not reported any specific biological activities associated with this compound, indicating that research might still be in preliminary stages or unpublished in open literature. However, the presence of functional groups commonly found in biologically active compounds suggests potential areas for future exploration.

Interaction Studies

Preliminary studies suggest that compounds structurally similar to this compound may exhibit interactions with various receptors and enzymes. These interactions could be pivotal in understanding its potential therapeutic applications. For instance, compounds with morpholine rings have been shown to influence the reactivity of amines due to the electron-withdrawing effect of the ether oxygen.

Potential Applications

The unique structure of this compound opens avenues for research in several fields:

- Pharmaceutical Development : Due to its structural similarities with known bioactive compounds, it may serve as a lead compound in drug discovery.

- Neuroscience : Morpholine derivatives have been implicated in modulating ion channels, which could be relevant for neurological disorders .

Case Studies and Comparative Analysis

Although specific case studies on this compound are scarce, examining related compounds can provide insights into its potential biological activities.

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1-(4-Morpholinophenyl)ethanamine | Contains morpholine and ethylamine | Exhibits significant antimicrobial activity |

| N-Methylmorpholine | Simple morpholine derivative | Used primarily as a solvent in organic synthesis |

| 2-Morpholinoethylamine | Ethylene bridge between two amine groups | Potential applications in drug design |

Q & A

Q. What are the standard synthetic protocols for preparing N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Morpholine-Phenyl Coupling : Introduce the morpholine group to the para-position of a phenyl ring via nucleophilic substitution or palladium-catalyzed coupling (e.g., using 4-bromophenyl precursors and morpholine under reflux in polar aprotic solvents like DMF) .

Ethylamine Introduction : React the substituted phenyl intermediate with ethylamine derivatives (e.g., via reductive amination using sodium cyanoborohydride) .

N-Methylation : Treat the primary amine with methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) to achieve N-methylation .

Key Yield Factors :

- Temperature control during coupling (60–100°C optimal for avoiding side reactions).

- Solvent polarity (DMF or acetonitrile enhances reaction efficiency).

- Stoichiometric ratios of reagents (excess morpholine improves substitution efficiency) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm structural integrity by identifying key signals:

- Methyl groups (δ ~2.2–2.5 ppm for N-CH3).

- Aromatic protons (δ ~6.8–7.5 ppm for the phenyl ring).

- Morpholine protons (δ ~3.6–3.8 ppm for N-CH2 and O-CH2) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion detection) .

- HPLC : Assess purity (>95% typically required for biological assays; C18 columns with acetonitrile/water mobile phases) .

- X-ray Crystallography : Use SHELX software for crystal structure determination if single crystals are obtainable .

Q. What are the documented biological activities of this compound and its structural analogs?

- Methodological Answer : While direct data on this compound is limited, analogs with morpholine and aromatic motifs demonstrate:

- Antifungal Activity : (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine showed MIC50 values of 0.25–1.0 µg/mL against Cryptococcus neoformans and dermatophytes .

- Enzyme Inhibition : Morpholine-containing compounds exhibit MAO-B inhibition (IC50 ~10–50 µM) via π-interactions and hydrogen bonding in docking studies .

Key Structural Drivers : - Morpholine enhances solubility and hydrogen-bonding capacity.

- Bulky aromatic groups (e.g., naphthalene) improve lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different analogs of this compound?

- Methodological Answer : Contradictions often arise from subtle structural variations. Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl groups enhance antifungal activity, while fluorination reduces potency due to altered amine basicity) .

- Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., MAO enzymes) and identify critical binding residues .

- In Vitro Validation : Perform dose-response assays (e.g., MIC, IC50) under standardized conditions (RPMI-1640 medium, pH 7.0) to minimize variability .

Q. What experimental strategies are recommended for optimizing the enantiomeric purity of This compound during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ chiral auxiliaries (e.g., (R)-BINOL) or enzymes (e.g., Candida antarctica lipase B) for kinetic resolution .

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate enantiomers .

- Monitoring : Polarimetry or chiral shift reagents in <sup>1</sup>H NMR to assess enantiomeric excess (ee >98% required for pharmacological studies) .

Q. How does the presence of the morpholine ring influence the physicochemical properties and target interaction of This compound?

- Methodological Answer :

- Physicochemical Impact :

- Solubility : Morpholine’s oxygen increases water solubility (logP reduced by ~0.5–1.0 units).

- Lipophilicity : Balanced by the aromatic phenyl group, enhancing membrane permeability .

- Target Interactions :

- Hydrogen Bonding : Morpholine’s nitrogen and oxygen form H-bonds with Asp/Cys residues in enzyme active sites (e.g., MAO-B) .

- Conformational Rigidity : The six-membered ring restricts rotational freedom, improving binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.